molecular formula C11H19N B14468591 4-Methyl-2-azaspiro[5.5]undec-1-ene CAS No. 67625-87-0

4-Methyl-2-azaspiro[5.5]undec-1-ene

Katalognummer: B14468591
CAS-Nummer: 67625-87-0
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: NLWYFLRDECPNBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-azaspiro[55]undec-1-ene is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of a bicyclic system where two rings are connected through a single atom, creating a rigid and stable configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-azaspiro[5.5]undec-1-ene typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can be further modified to obtain the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-azaspiro[5.5]undec-1-ene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-azaspiro[5.5]undec-1-ene is unique due to its specific structural configuration and the presence of a methyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

67625-87-0

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

4-methyl-2-azaspiro[5.5]undec-1-ene

InChI

InChI=1S/C11H19N/c1-10-7-11(9-12-8-10)5-3-2-4-6-11/h9-10H,2-8H2,1H3

InChI-Schlüssel

NLWYFLRDECPNBF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCCCC2)C=NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.